molecular formula C16H13ClF3NO2 B11619637 2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11619637
M. Wt: 343.73 g/mol
InChI Key: LNUAFZFQQPLOJB-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C16H13ClF3NO2 It is characterized by the presence of a chloro-substituted phenoxy group and a trifluoromethyl-substituted phenyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-methylphenol with 3-(trifluoromethyl)aniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloro-3-methylphenol is reacted with acetic anhydride to form 4-chloro-3-methylphenyl acetate.

    Step 2: The resulting ester is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H13ClF3NO2

Molecular Weight

343.73 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H13ClF3NO2/c1-10-7-13(5-6-14(10)17)23-9-15(22)21-12-4-2-3-11(8-12)16(18,19)20/h2-8H,9H2,1H3,(H,21,22)

InChI Key

LNUAFZFQQPLOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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